Farnesol

Catalog No.
S527763
CAS No.
4602-84-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farnesol

CAS Number

4602-84-0

Product Name

Farnesol

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+

InChI Key

CRDAMVZIKSXKFV-YFVJMOTDSA-N

SMILES

Array

solubility

Soluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water; soluble in oils
soluble (in ethanol)

Synonyms

HSDB 445; HSDB-445; HSDB445; NSC 60597; NSC-60597; NSC60597; Farnesol

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C

The exact mass of the compound Farnesol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in three volumes of 70% alcoholsol in alcohol: 1:3 in 70% alcoholsolubility in alcohol: 1 ml in 1 ml 95% ethanolinsoluble in waterin water, 1.7 mg/l at 25 °c (est)insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60597. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols. It belongs to the ontological category of farnesol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Farnesol (C15H26O) is an acyclic sesquiterpene alcohol central to both industrial formulations and fundamental biological processes. Found naturally in various essential oils, it is a key ingredient in perfumery and cosmetics, where it serves as a fragrance component and a deodorant agent with antimicrobial properties against odor-causing bacteria. Biologically, farnesol and its phosphorylated derivatives are critical precursors for the synthesis of steroids, other sesquiterpenoids, and are involved in protein prenylation. It also functions as a quorum-sensing molecule in fungi like *Candida albicans*, regulating its morphological transition and biofilm formation. Farnesol exists as four potential geometric isomers, with the (E,E)-isomer being the most biologically active form, a critical factor for procurement in performance-sensitive applications.

Substituting farnesol with its structural isomer nerolidol, shorter-chain analogs like geraniol (C10), or using an undefined mixture of farnesol isomers can lead to significant performance loss. The biological activity of farnesol is highly dependent on its stereochemistry; for example, the (E,E)-isomer is the primary quorum-sensing molecule in *Candida albicans*, with other isomers showing little to no activity and potentially acting as inhibitors. In antimicrobial applications, farnesol consistently demonstrates superior activity against Gram-positive bacteria like *Staphylococcus aureus* compared to geraniol, nerolidol, and other monoterpenes. Furthermore, as a C15 isoprenoid, farnesol is the specific precursor for farnesyl pyrophosphate (FPP), a critical node in the biosynthesis of sterols and sesquiterpenes; substitution with the C20 analog geranylgeraniol targets an entirely different set of downstream products via GGPP. This structural and isomeric specificity makes precise compound selection critical for achieving reproducible outcomes in both biological research and industrial applications.

Isomer-Specific Activity: (E,E)-Farnesol is the Potent Quorum-Sensing Inhibitor, Other Isomers are Inactive

In quorum sensing (QS) applications, isomeric purity is a critical procurement determinant. Only the (E,E)-isomer of farnesol demonstrates QS activity in *Candida albicans*, inhibiting the yeast-to-hyphal transition essential for biofilm formation. A study of 40 natural and synthetic farnesol analogs found that even the most active analog possessed only 7.3% of the activity of (E,E)-farnesol. Furthermore, research suggests that other isomers, such as (Z,Z)-farnesol, may act as inhibitors of the active (E,E) form, making isomerically pure material essential for predictable performance.

Evidence DimensionQuorum Sensing Activity (inhibition of germ tube formation)
Target Compound Data(E,E)-Farnesol: 100% relative activity
Comparator Or BaselineOther farnesol isomers and 38 synthetic analogs: The most active analog showed only 7.3% relative activity; other isomers showed no QS activity.
Quantified Difference(E,E)-Farnesol is at least 13.7 times more active than its most potent tested analog.
ConditionsN-acetylglucosamine-induced differentiation assay for germ tube formation (GTF) in *Candida albicans*.

For research or product development targeting biofilm inhibition via quorum sensing, procuring isomerically defined (E,E)-farnesol is non-negotiable for achieving maximal and reproducible activity.

Superior Antibacterial Potency Against S. aureus Compared to Common Terpene Analogs

Farnesol exhibits significantly greater antibacterial activity against *Staphylococcus aureus* than its structural isomer nerolidol and common C10 monoterpene substitutes. One comparative study established a clear rank order of effectiveness: farnesol > (+)-nerolidol > plaunotol » geraniol, nerol, and linalool. The primary mechanism is attributed to membrane damage, with farnesol inducing K+ ion leakage at a rate 1.4 times faster than nerolidol at a concentration of 10 µg/ml. This superior potency makes farnesol a more efficient choice for applications requiring control of Gram-positive bacteria, such as in deodorant and anti-acne formulations.

Evidence DimensionAntibacterial Activity Ranking
Target Compound DataFarnesol: Highest activity against *S. aureus*.
Comparator Or BaselineNerolidol: Lower activity. Geraniol & other monoterpenes: Much lower activity.
Quantified DifferenceQualitative ranking demonstrates clear superiority. Farnesol induces K+ leakage 1.4x faster than nerolidol.
ConditionsIn vitro growth inhibition and K+ leakage assays on *Staphylococcus aureus*.

For formulations requiring effective control of *S. aureus* at low concentrations, farnesol provides superior performance over common, less potent terpene alcohol substitutes.

Formulation Compatibility: Oil Solubility for Anhydrous and Emulsion-Based Systems

Farnesol is characterized as hydrophobic, being insoluble in water but miscible with oils and soluble in alcohol. This solubility profile makes it highly compatible with the oil phase of cosmetic emulsions (creams, lotions) and suitable for anhydrous formulations like deodorant sticks or alcohol-based sprays. It is typically added during the cool-down phase of emulsion manufacturing at usage rates of 0.05% to 0.3% in deodorant applications. This contrasts with more water-soluble compounds that may require different formulation strategies or solubilizers to be incorporated effectively into oil-based or emulsion systems.

Evidence DimensionSolubility Profile
Target Compound DataOil-soluble, alcohol-soluble, water-insoluble.
Comparator Or BaselineWater-soluble active ingredients.
Quantified DifferenceNot applicable (physicochemical property).
ConditionsStandard cosmetic formulation processes.

Farnesol's oil solubility ensures straightforward incorporation into a wide range of common cosmetic bases, simplifying process development and enhancing formulation stability compared to less compatible active ingredients.

Distinct Biochemical Role as a C15 Precursor vs. C10 or C20 Analogs

In biochemical and cell biology applications, farnesol's chain length is non-negotiable. As a C15 alcohol, it is readily phosphorylated in cells to form farnesyl pyrophosphate (FPP). FPP is the exclusive building block for all acyclic sesquiterpenoids and the direct precursor to squalene, which leads to sterol synthesis in animals, plants, and fungi. In contrast, the C10 analog geraniol leads to geranyl pyrophosphate (GPP), the precursor for monoterpenes, while the C20 analog geranylgeraniol is converted to geranylgeranyl pyrophosphate (GGPP), which is used for synthesizing diterpenes and for geranylgeranylation of proteins. These pathways are distinct and not interchangeable.

Evidence DimensionBiosynthetic Product
Target Compound DataFarnesol (C15) -> FPP -> Squalene, Sterols, Sesquiterpenes.
Comparator Or BaselineGeraniol (C10) -> GPP -> Monoterpenes. Geranylgeraniol (C20) -> GGPP -> Diterpenes.
Quantified DifferenceLeads to fundamentally different classes of biological molecules.
ConditionsCellular isoprenoid biosynthesis pathways.

For studies involving the sterol pathway, protein farnesylation, or sesquiterpene synthesis, farnesol is the required C15 precursor; shorter or longer chain analogs like geraniol or geranylgeraniol are unsuitable as they feed into different metabolic branches.

Development of Biofilm-Resistant Medical or Industrial Surfaces

Based on its specific activity as a quorum-sensing inhibitor of fungal morphogenesis, high-purity (E,E)-farnesol is the indicated choice for incorporation into polymers or coatings designed to prevent the formation of *Candida albicans* biofilms on medical devices, catheters, or industrial fluid handling systems.

High-Efficacy Deodorant and Anti-Acne Cosmetic Formulations

Leveraging its superior antibacterial activity against Gram-positive bacteria like *S. aureus* compared to analogs like geraniol, farnesol is a preferred active ingredient for cosmetic products. Its oil solubility ensures ease of formulation in creams, lotions, and anhydrous sticks for targeted deodorant and anti-acne applications.

Cell Culture Studies of Sterol Biosynthesis and Protein Farnesylation

Farnesol is the correct C15 substrate for investigating the mevalonate pathway, sterol production, or the post-translational farnesylation of proteins like Ras. Its use allows for the specific study of this pathway, which is not possible with C10 or C20 analogs that enter different biosynthetic routes.

Specialized Acaricide Formulations

Farnesol is a known natural pesticide for mites, making it a candidate for inclusion in specialized agrochemical or veterinary acaricide formulations. Its specific efficacy profile may offer advantages over more common terpene alcohols in targeted pest control strategies.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Colorless liquid with a delicate floral odor; [Hawley]
Solid
Slightly yellow to colourless liquid; mild, oily, floral aroma

Color/Form

Colorless liquid
Slightly yellow liquid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992)
110-113 °C
BP: 145-146 °C at 3 mm Hg
283.00 to 284.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Taste

WEAK CITRUS-LIME TASTE

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8871 at 20 °C/4 °C
Sp gr: 0.884-0.891
0.884-0.889

LogP

log Kow = 5.77 (est)

Odor

Delicate flowery odor
Mild, oily
WEAK CITRUS-LIME ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Oily liquid

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X23PI60R17

GHS Hazard Statements

Aggregated GHS information provided by 2014 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2014 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 2013 of 2014 companies with hazard statement code(s):;
H315 (99.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.81%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (86.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (11.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Exptl Ther/ .../This study/ investigated whether farnesol induces apoptosis of blasts from patients with acute myeloid leukemia (AML) and leukemic cell lines, as compared with normal, human primary hemopoietic cells. ... apoptosis of leukemic cell lines of T- and B-lymphocyte, myeloid or erythroid lineages and primary blasts obtained from patients with AML /was caused by 30 uM farnesol/. However, the same concentration did not kill primary monocytes, or quiescent or proliferating T-lymphocytes. /The authors/ conclude that farnesol selectively kills AML blasts and leukemic cell lines in preference to primary hemopoietic cells.

Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ...
... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs.
Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...

Vapor Pressure

0.0000394 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

106-28-5
4602-84-0

Metabolism Metabolites

Farnesol is metabolized to farnesyl glucuronide, hydroxyfarnesol and hydroxyfarnesyl glucuronide by human tissue microsomes. ... Farnesol metabolism was examined by a sensitive LC (liquid chromatography)-MS/MS method. Results indicate that farnesol is a good substrate for glucuronidation in human liver, kidney and intestine microsomes (values in nmol/min per mg). Initial analysis using expressed human UGTs indicated that UGTs 1A1 and 2B7 were primarily responsible for glucuronidation in vitro, with significantly lower activity for all the other UGTs tested (UGTs 1A3, 1A4, 1A6, 1A9 and 2B4). Kinetic analysis and inhibition experiments indicate that, in liver microsomes, UGT1A1 is primarily responsible for farnesol glucuronidation; however, in intestine microsomes, UGT2B7 is probably the major isoform involved, with a very-low-micromolar K(m). ...

Associated Chemicals

trans-Farnesol;106-28-5

Wikipedia

Farnesol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent; Deodorant; Soothing

Methods of Manufacturing

EXTRACTION FROM AMBRETTE SEED OIL OR OIL OF CABREUVA
ONE METHOD USES CABREUVA AS STARTING MATERIAL (SWISS PATENT 261,120--GIVAUDAN & CO), WHILE SECOND METHOD STARTS FROM AMBRETTE SEEDS (GERMAN PATENT 149,603--HAARMANN & REIMER).
Found in nature in many flowers and essential oils such as cassia, neroli, cananga, rose, and balsams ...

General Manufacturing Information

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2E,6E)-: ACTIVE
2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-: ACTIVE
REPORTED USES: Non-alcoholic beverages 0.76 ppm; ice cream, ices, etc 0.40 ppm; candy 1.4 ppm; baked goods 1.7 ppm; gelatins & puddings 0.10 ppm.
TRANS-TRANS-FARNESOL IS ONLY STEREOISOMER PRESENT IN MANY ESSENTIAL OILS BUT OCCURS MIXED WITH CIS-TRANS FARNESOL IN PETITGRAIN OIL & SEVERAL OTHER OILS /TRANS-TRANS-FARNESOL/
/It is/ found in oils of citronella, neroli, cyclamen, lemon grass, tuberose, rose, musk, balsam peru, & tolu.
PRESENCE OF THIS TERPENE ALCOHOL IN NATURE HAS BEEN REPORTED IN MORE THAN 30 ESSENTIAL OILS. LEVELS ARE GENERALLY LOW (0.5-1.0%) WITH EXCEPTION OF CABREUVA, WHICH CONTAINS UP TO 2.5% FARNESOL, & DISTILLATE FROM FLOWERS OF OXYSTIGMA BUCCHOLTZII HARMS...UP TO 18%... AMONG ESSENTIAL OILS CONTAINING FARNESOL ARE...CEYLON CITRONELLA, CANANGA, AMBRETTE SEEDS, YLANG-YLANG, ACACIA FARNESIANA...PALMAROSA...
For more General Manufacturing Information (Complete) data for FARNESOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

FARNESOL WAS IDENTIFIED BY GAS CHROMATOGRAPHY IN ESSENTIAL OIL FRACTION FROM FRUITS OF PTERODON PUBESCENS.
FARNESOL WAS SEPARATED FROM A MIXTURE BY LOW-PRESSURE CHROMATOGRAPHY ON PHASE BONDED SILICA IN GLASS COLUMN.

Interactions

Hamster pancreatic cancer was initiated at time 0 with N-nitrosobis(2-oxopropyl)amine. Animals were fed control, 2% (w/w) perillyl alcohol, or 1% (w/w) farnesol diets from weeks 5-42. Pancreatic carcinoma incidence was decreased by perillyl alcohol and farnesol. Hyperplastic pancreatic ductal neoplasms from perillyl alcohol and farnesol-treated animals had higher Bak protein expression (p < 0.05), and somewhat higher apoptotic rates, diminished expression of the antiapoptotic protein BCL-xL, and lower rates of DNA synthesis than the controls.
... the antigenotoxic and antioxidant efficacy of farnesol against cadmium chloride (CdCl2)-induced renal oxidative stress and genotoxicity in Swiss albino mice /was assessed/. Single, intraperitoneal doses of CdCl2(5 mg/kg body weight) for 24 hr resulted in a significant (p < 0.001) increase in chromosomal aberration and micronuclei formation. The oral administration of farnesol at two doses (1% and 2%/kg bw) for seven consecutive days showed significant (p < 0.05) suppression of the genotoxic effects of CdCl2 in the modulator groups. ...
... In this study, the protective effects of farnesol (FL), against Fe-NTA (9 mg iron/kg body weight ip)-induced oxidative damage and early tumor promotion markers are evaluated. The pretreatment of iron-intoxicated rats with 1% and 2%/kg body weight oral dose of FL for 7 consecutive days significantly reversed the iron-induced increase in H2O2 content (p < 0.001), malondialdehyde formation, xanthine oxidase activity (p < 0.001), ornithine decarboxylase activity (p < 0.001) and 3(H)thymidine incorporation in renal DNA (p < 0.005) with simultaneous significant depletion in serum toxicity markers blood urea nitrogen (BUN) and creatinine (p < 0.001). Significant dose-dependent restoration was recorded in renal glutathione content, its dependent enzymes and other phase II metabolizing enzymes viz., catalase, glutathione-S-transferase and quinone reductase (p < 0.001) with prophylactic treatment of FL. Present results support that FL markedly lowers the oxidative damage and appearance of tumor markers ...
FARNESOL PROLONGED BARBITURATE SLEEPING TIME WITHOUT ITSELF BEING HYPNOTIC.

Dates

Last modified: 08-15-2023
1: Horev B, Klein MI, Hwang G, Li Y, Kim D, Koo H, Benoit DS. pH-activated nanoparticles for controlled topical delivery of farnesol to disrupt oral biofilm virulence. ACS Nano. 2015 Mar 24;9(3):2390-404. doi: 10.1021/nn507170s. Epub 2015 Feb 13. PubMed PMID: 25661192; PubMed Central PMCID: PMC4395463.
2: Szűcs G, Murlasits Z, Török S, Kocsis GF, Pálóczi J, Görbe A, Csont T, Csonka C, Ferdinandy P. Cardioprotection by farnesol: role of the mevalonate pathway. Cardiovasc Drugs Ther. 2013 Aug;27(4):269-77. doi: 10.1007/s10557-013-6460-2. PubMed PMID: 23673412.
3: Park JS, Kwon JK, Kim HR, Kim HJ, Kim BS, Jung JY. Farnesol induces apoptosis of DU145 prostate cancer cells through the PI3K/Akt and MAPK pathways. Int J Mol Med. 2014 May;33(5):1169-76. doi: 10.3892/ijmm.2014.1679. Epub 2014 Feb 27. PubMed PMID: 24584843.
4: Strube-Bloss MF, Brown A, Spaethe J, Schmitt T, Rössler W. Extracting the Behaviorally Relevant Stimulus: Unique Neural Representation of Farnesol, a Component of the Recruitment Pheromone of Bombus terrestris. PLoS One. 2015 Sep 4;10(9):e0137413. doi: 10.1371/journal.pone.0137413. eCollection 2015. Erratum in: PLoS One. 2015;10(9):e0139296. PubMed PMID: 26340263; PubMed Central PMCID: PMC4560401.
5: Ku CM, Lin JY. Farnesol, a sesquiterpene alcohol in essential oils, ameliorates serum allergic antibody titres and lipid profiles in ovalbumin-challenged mice. Allergol Immunopathol (Madr). 2016 Mar-Apr;44(2):149-59. doi: 10.1016/j.aller.2015.05.009. Epub 2015 Aug 28. PubMed PMID: 26318416.
6: Ha J, Wang Y, Jang H, Seog H, Chen X. Determination of E,E-farnesol in Makgeolli (rice wine) using dynamic headspace sampling and stir bar sorptive extraction coupled with gas chromatography-mass spectrometry. Food Chem. 2014 Jan 1;142:79-86. doi: 10.1016/j.foodchem.2013.07.038. Epub 2013 Jul 17. PubMed PMID: 24001815.
7: Mogen AB, Chen F, Ahn SJ, Burne RA, Wang D, Rice KC. Pluronics-Formulated Farnesol Promotes Efficient Killing and Demonstrates Novel Interactions with Streptococcus mutans Biofilms. PLoS One. 2015 Jul 29;10(7):e0133886. doi: 10.1371/journal.pone.0133886. eCollection 2015. PubMed PMID: 26222384; PubMed Central PMCID: PMC4519314.
8: Bozó A, Domán M, Majoros L, Kardos G, Varga I, Kovács R. The in vitro and in vivo efficacy of fluconazole in combination with farnesol against Candida albicans isolates using a murine vulvovaginitis model. J Microbiol. 2016 Nov;54(11):753-760. Epub 2016 Oct 29. PubMed PMID: 27796932.
9: Cotoras M, Castro P, Vivanco H, Melo R, Mendoza L. Farnesol induces apoptosis-like phenotype in the phytopathogenic fungus Botrytis cinerea. Mycologia. 2013 Jan-Feb;105(1):28-33. doi: 10.3852/12-012. Epub 2012 Sep 6. PubMed PMID: 22962358.
10: Kovács R, Bozó A, Gesztelyi R, Domán M, Kardos G, Nagy F, Tóth Z, Majoros L. Effect of caspofungin and micafungin in combination with farnesol against Candida parapsilosis biofilms. Int J Antimicrob Agents. 2016 Apr;47(4):304-10. doi: 10.1016/j.ijantimicag.2016.01.007. Epub 2016 Feb 17. PubMed PMID: 26968084.
11: Cerca N, Gomes F, Bento JC, França A, Rolo J, Miragaia M, Teixeira P, Oliveira R. Farnesol induces cell detachment from established S. epidermidis biofilms. J Antibiot (Tokyo). 2013 May;66(5):255-8. doi: 10.1038/ja.2013.11. Epub 2013 Apr 3. PubMed PMID: 23549353.
12: Fernandes RA, Monteiro DR, Arias LS, Fernandes GL, Delbem AC, Barbosa DB. Biofilm formation by Candida albicans and Streptococcus mutans in the presence of farnesol: a quantitative evaluation. Biofouling. 2016;32(3):329-38. doi: 10.1080/08927014.2016.1144053. PubMed PMID: 26905659.
13: Inoue Y, Togashi N, Hamashima H. Farnesol-Induced Disruption of the Staphylococcus aureus Cytoplasmic Membrane. Biol Pharm Bull. 2016;39(5):653-6. doi: 10.1248/bpb.b15-00416. PubMed PMID: 27150138.
14: Léger T, Garcia C, Ounissi M, Lelandais G, Camadro JM. The metacaspase (Mca1p) has a dual role in farnesol-induced apoptosis in Candida albicans. Mol Cell Proteomics. 2015 Jan;14(1):93-108. doi: 10.1074/mcp.M114.041210. Epub 2014 Oct 27. PubMed PMID: 25348831; PubMed Central PMCID: PMC4288266.
15: Lee JH, Kim C, Kim SH, Sethi G, Ahn KS. Farnesol inhibits tumor growth and enhances the anticancer effects of bortezomib in multiple myeloma xenograft mouse model through the modulation of STAT3 signaling pathway. Cancer Lett. 2015 May 1;360(2):280-93. doi: 10.1016/j.canlet.2015.02.024. Epub 2015 Feb 16. PubMed PMID: 25697480.
16: Huchelmann A, Brahim MS, Gerber E, Tritsch D, Bach TJ, Hemmerlin A. Farnesol-mediated shift in the metabolic origin of prenyl groups used for protein prenylation in plants. Biochimie. 2016 Aug;127:95-102. doi: 10.1016/j.biochi.2016.04.021. Epub 2016 Apr 29. PubMed PMID: 27138105.
17: de Oliveira Júnior WM, Benedito RB, Pereira WB, de Arruda Torres P, Ramos CA, Costa JP, da Rocha Tomé A, de Sousa DP, de Freitas RM, de Fatima Formiga Melo Diniz M, de Almeida RN. Farnesol: antinociceptive effect and histopathological analysis of the striatum and hippocampus of mice. Fundam Clin Pharmacol. 2013 Aug;27(4):419-26. doi: 10.1111/j.1472-8206.2012.01030.x. Epub 2012 Feb 20. PubMed PMID: 22340189.
18: Constantino JA, Delgado-Rastrollo M, Pacha-Olivenza MA, Pérez-Giraldo C, Quiles M, González-Martín ML, Gallardo-Moreno AM. In vivo bactericidal efficacy of farnesol on Ti6Al4V implants. Rev Esp Cir Ortop Traumatol. 2016 Jul-Aug;60(4):260-6. doi: 10.1016/j.recot.2016.04.004. Epub 2016 May 26. English, Spanish. PubMed PMID: 27239017.
19: De Loof A. The essence of female-male physiological dimorphism: differential Ca2+-homeostasis enabled by the interplay between farnesol-like endogenous sesquiterpenoids and sex-steroids? The Calcigender paradigm. Gen Comp Endocrinol. 2015 Jan 15;211:131-46. doi: 10.1016/j.ygcen.2014.12.003. Epub 2014 Dec 22. Review. PubMed PMID: 25540913.
20: Lindsay AK, Deveau A, Piispanen AE, Hogan DA. Farnesol and cyclic AMP signaling effects on the hypha-to-yeast transition in Candida albicans. Eukaryot Cell. 2012 Oct;11(10):1219-25. doi: 10.1128/EC.00144-12. Epub 2012 Aug 10. PubMed PMID: 22886999; PubMed Central PMCID: PMC3485915.

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